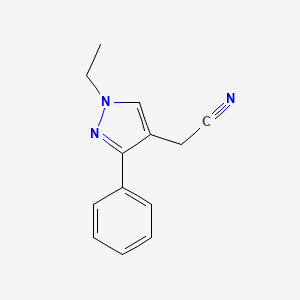

2-(1-éthyl-3-phényl-1H-pyrazol-4-yl)acétonitrile

Vue d'ensemble

Description

2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetonitrile is a useful research compound. Its molecular formula is C13H13N3 and its molecular weight is 211.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications antileishmaniennes et antimalariennes

Le composé 2-(1-éthyl-3-phényl-1H-pyrazol-4-yl)acétonitrile a été étudié pour son potentiel dans le traitement de la leishmaniose et du paludisme. Une étude de simulation moléculaire a mis en évidence son activité antipromastigote in vitro puissante, avec un modèle d'ajustement souhaitable dans le site actif de LmPTR1, caractérisé par une énergie libre de liaison plus faible .

Activité antimicrobienne

Ce composé a également été synthétisé et caractérisé pour ses propriétés antimicrobiennes. La recherche suggère que des modifications du noyau pyrazole peuvent améliorer ces propriétés, ce qui en fait un candidat pour le développement de nouveaux agents antimicrobiens .

Propriétés anti-inflammatoires et analgésiques

Les dérivés du pyrazole sont connus pour leurs effets anti-inflammatoires et analgésiques. Les caractéristiques structurales du This compound peuvent contribuer à ces activités biologiques, offrant une voie pour le développement de nouveaux médicaments contre la douleur .

Potentiel anticancéreux

L'échafaudage du pyrazole est exploré pour ses propriétés anticancéreuses. Les interactions spécifiques de ce composé avec les lignées cellulaires cancéreuses pourraient fournir des informations sur de nouvelles approches thérapeutiques pour le traitement du cancer .

Effets anticonvulsivants

Les composés à noyau pyrazole ont montré des promesses comme anticonvulsivants. La structure unique du This compound peut être mise à profit pour créer des traitements plus efficaces contre l'épilepsie et autres troubles convulsifs .

Utilisations anthelminthiques et antioxydantes

La recherche indique que les dérivés du pyrazole peuvent agir comme anthelminthiques et antioxydants. Ces applications pourraient conduire à des progrès dans le traitement des infections parasitaires et dans la prise en charge des affections liées au stress oxydatif .

Propriétés herbicides

Le potentiel herbicide des composés du pyrazole est un autre domaine d'intérêt. L'activité spécifique du This compound contre diverses espèces végétales pourrait être utilisée dans les milieux agricoles pour contrôler la végétation indésirable .

Applications dans la découverte de médicaments

Enfin, la polyvalence du noyau pyrazole en fait une entité précieuse dans la découverte de médicaments. Son incorporation dans le This compound pourrait conduire au développement de nouveaux médicaments avec des profils d'efficacité et de sécurité améliorés .

Mécanisme D'action

Target of Action

The compound 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetonitrile is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are likely to be the parasites causing these diseases, namely Leishmania and Plasmodium species .

Mode of Action

It is known that pyrazole derivatives interact with their targets, causing changes that inhibit the growth and proliferation of the parasites

Biochemical Pathways

Given its antileishmanial and antimalarial activities, it can be inferred that this compound interferes with the life cycle of the leishmania and plasmodium parasites, disrupting key biochemical processes required for their survival and replication .

Result of Action

The result of the action of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetonitrile is the inhibition of the growth and proliferation of Leishmania and Plasmodium parasites, leading to potent antileishmanial and antimalarial effects . This suggests that the compound could potentially be used in the treatment of leishmaniasis and malaria.

Analyse Biochimique

Biochemical Properties

2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways of other compounds .

Cellular Effects

The effects of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetonitrile on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, this compound can alter gene expression profiles, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetonitrile exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Moreover, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade under others, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular behavior and function.

Dosage Effects in Animal Models

The effects of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetonitrile vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For instance, high doses have been associated with hepatotoxicity and nephrotoxicity in animal studies . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetonitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a pivotal role in its metabolism . These interactions can affect the metabolic flux and levels of various metabolites, influencing the overall metabolic profile of the organism.

Transport and Distribution

The transport and distribution of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetonitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for predicting the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetonitrile is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall efficacy.

Activité Biologique

2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetonitrile, a compound with the molecular formula CHN and CAS Number 2097986-44-0, has garnered attention in scientific research due to its potential biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, antimicrobial properties, and other relevant findings from recent studies.

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 211.26 g/mol |

| SMILES | N#CCc1cn(nc1c1ccccc1)CC |

| IUPAC Name | 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetonitrile |

The biological activity of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetonitrile is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to modulate the activity of various enzymes and receptors, influencing critical biochemical pathways. While detailed mechanisms are still being elucidated, preliminary studies suggest that it may exert its effects through:

- Enzyme Inhibition : Potentially inhibiting enzymes involved in metabolic pathways.

- Receptor Modulation : Interacting with specific receptors to alter signal transduction processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetonitrile. In vitro evaluations have demonstrated significant activity against various pathogens.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values comparable to other potent antimicrobial agents, suggesting strong inhibitory effects against bacterial growth.

- Biofilm Inhibition : It was effective in inhibiting biofilm formation by Staphylococcus aureus and Staphylococcus epidermidis, which is crucial for preventing chronic infections .

Comparative Antimicrobial Activity

| Compound | MIC (μg/mL) | Biofilm Formation Inhibition |

|---|---|---|

| 2-(1-Ethyl-3-phenyl)-1H-pyrazol-4-yl)acetonitrile | 0.22 - 0.25 | Yes |

| Other Pyrazole Derivatives | Varies | Yes/No |

Case Studies

In a series of experiments aimed at evaluating the efficacy of various pyrazole derivatives, researchers found that compounds similar to 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetonitrile displayed promising results in both antimicrobial and anticancer assays.

Notable Research:

A study published in ACS Omega demonstrated that certain pyrazole derivatives exhibited remarkable antimicrobial activity with inhibition zones ranging from 15 mm to over 20 mm against tested bacterial strains . The most active derivative showed an MIC as low as 0.22 μg/mL.

Propriétés

IUPAC Name |

2-(1-ethyl-3-phenylpyrazol-4-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3/c1-2-16-10-12(8-9-14)13(15-16)11-6-4-3-5-7-11/h3-7,10H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQYVDKBVOYJRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CC=CC=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.